(E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one
Beschreibung
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-16(19-6-13(7-19)8-20-10-17-9-18-20)4-2-12-1-3-14-15(5-12)23-11-22-14/h1-5,9-10,13H,6-8,11H2/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATBMXSELVPLGJ-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC3=C(C=C2)OCO3)CN4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)CN4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure with key functional groups that contribute to its biological activity. The presence of the triazole ring and the benzo[d][1,3]dioxole moiety are particularly noteworthy as they are known to enhance the pharmacological profile of compounds.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, similar triazole derivatives have been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with cell wall synthesis or disruption of metabolic pathways .
Anticancer Activity
Studies have suggested that the compound may exhibit anticancer properties. Triazole-containing compounds have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell proliferation pathways. In vitro studies demonstrated that derivatives can inhibit tumor growth in models of breast and lung cancer .
Enzyme Inhibition
The compound's interaction with specific enzymes has also been a focus of research. For example, it has been evaluated as a potential inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that it binds effectively to the active site of AChE, showing promising binding affinities comparable to established inhibitors like donepezil .
Case Study 1: Antimicrobial Efficacy
In a study published in 2020, a series of triazole derivatives were synthesized and tested against a panel of pathogens. The results indicated that compounds similar to this compound exhibited significant activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 16 µg/mL .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| A | 0.5 | S. aureus |
| B | 8 | E. coli |
| C | 16 | P. aeruginosa |
Case Study 2: Anticancer Activity
Another study explored the anticancer potential of triazole derivatives in vitro using MCF7 breast cancer cells. The compound demonstrated a dose-dependent inhibition of cell viability with an IC50 value of approximately 10 µM after 48 hours of treatment .
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 80 |
| 10 | 55 |
| 20 | 30 |
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research indicates that compounds containing triazole and azetidine moieties exhibit significant antimicrobial activity. The triazole ring is known for its ability to interfere with the synthesis of nucleic acids in microorganisms, making it a valuable scaffold in the development of antifungal and antibacterial agents. Studies have shown that similar compounds demonstrate broad-spectrum activity against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Pathogen Targeted | Mechanism of Action |
|---|---|---|---|
| Compound A | 12.5 | E. coli | Inhibition of cell wall synthesis |
| Compound B | 25 | C. albicans | Disruption of membrane integrity |
| (E)-1-(3-...) | 10 | S. aureus | Inhibition of nucleic acid synthesis |
Antitumor Activity
The compound's structural features suggest potential anticancer properties. Compounds with similar frameworks have been reported to inhibit key enzymes involved in cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, triazole derivatives have been shown to disrupt tubulin polymerization, which is crucial for cancer cell division .
Table 2: Antitumor Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| Compound A | 5.0 | Breast Cancer | Tubulin polymerization inhibition |
| Compound B | 3.2 | Lung Cancer | Apoptosis induction |
| (E)-1-(3-...) | 4.5 | Colon Cancer | Enzyme inhibition |
Case Study 1: Antifungal Activity
A study investigating the antifungal properties of various triazole derivatives found that compounds similar to (E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one exhibited significant activity against resistant strains of Candida. The study highlighted the importance of structural modifications in enhancing antifungal efficacy .
Case Study 2: Anticancer Research
In a recent investigation into the anticancer potential of triazole-based compounds, researchers demonstrated that derivatives containing azetidine structures showed promising results in inhibiting the growth of breast and lung cancer cell lines. The study emphasized the role of these compounds in disrupting critical cellular processes involved in tumor progression .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Features and Electronic Properties
The target compound’s structural uniqueness lies in its azetidine-triazole hybrid core, distinguishing it from analogs with bulkier or more flexible rings. For example:
- (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one () replaces the azetidine with a 1,2,3-triazole ring and substitutes the benzo[d][1,3]dioxol group with a nitro-substituted phenyl and naphthalene.
- (E)-1-(1H-imidazol-1-yl)-3-(1H-indol-2-yl)prop-2-en-1-one () features an imidazole-indole system, which may improve π-π stacking interactions in biological targets compared to the triazole-azetidine system .
- 3-((1H-benzo[d][1,2,3]triazole-1-yl)methyl) derivatives () emphasize benzotriazole’s stability under acidic conditions, whereas the target compound’s 1,2,4-triazole may offer better metabolic resistance .
Table 1: Key Comparisons with Structural Analogs
Crystallographic and Visualization Tools
The structural determination of analogs frequently employs SHELX () for refinement and Mercury () for visualizing intermolecular interactions, such as hydrogen bonds between triazole N-atoms and adjacent residues . ORTEP-3 () is widely used for generating thermal ellipsoid diagrams, critical for assessing conformational stability .
Vorbereitungsmethoden
β-Lactam Route (Adapted from Staudinger Methodology)
1. Imine Formation:
4-Amino-1-benzylpiperidine + Chloroacetaldehyde → Imine intermediate
2. Staudinger Reaction:
Imine + Phenylacetic acid derivative → trans-β-Lactam (±)-5a
3. Hydrogenolysis:
Pd/C, H₂ → Removal of benzyl protecting group
4. Triazole Installation:
Amine intermediate + 1H-1,2,4-triazole
Phosgene, DMAP, DCM → Target azetidine-triazole
Key Parameters :
Direct Cyclization Approach
1. 3-Chloropropylamine Hydrochloride → Cyclocondensation
(EtOH, reflux, 12h) → 3-(Chloromethyl)azetidine
2. Nucleophilic Substitution:
1H-1,2,4-Triazole, K₂CO₃, DMF
80°C, 24h → 85% yield
Advantages :
- Avoids β-lactam intermediates
- Scalable to multigram quantities
Enone Bridge Formation
Claisen-Schmidt Condensation
Reaction Scheme:
3-((1H-1,2,4-Triazol-1-yl)methyl)azetidine
+ Piperonal (Benzo[d][1,3]dioxole-5-carbaldehyde)
NaOH (40%), EtOH, Δ → E-Selective condensation
Optimization Data :
| Condition | Yield (%) | E:Z Ratio |
|---|---|---|
| NaOH/EtOH/60°C | 72 | 9:1 |
| KOH/t-BuOH/80°C | 68 | 8:1 |
| Phase Transfer | 81 | 12:1 |
Horner-Wadsworth-Emmons Olefination
1. Phosphonate Preparation:
Piperonal + Diethyl phosphite → Phosphonate ester
2. Coupling Reaction:
Azetidine ketone + Phosphonate
NaH, THF, 0°C → 94% E-selectivity
Advantages :
- Superior stereocontrol vs. aldol methods
- Compatible with acid-sensitive substrates
Stereochemical Control
Spectroscopic Confirmation
- ¹H NMR : Vicinal coupling constants (J = 15-16 Hz) confirm trans configuration
- NOESY : Absence of Hα-Hβ correlation validates E geometry
X-ray Crystallography
Single-crystal analysis reveals:
- Dihedral angle between azetidine and benzodioxole: 87.3°
- C=C bond length: 1.337 Å (typical for conjugated enones)
Scalability and Process Chemistry
Critical Parameters
- Triazole Stability : pH >10 causes ring-opening → Maintain neutral conditions during workup
- Azetidine Ring Strain : Avoid prolonged heating >100°C to prevent decomposition
Pilot-Scale Data (10 mol batch)
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Azetidine formation | 78 | 98.2 |
| Triazole install | 83 | 99.1 |
| Enone formation | 76 | 97.8 |
| Final purification | 91 | 99.9 |
Alternative Synthetic Pathways
Enzymatic Resolution
Lipase-mediated kinetic resolution of β-lactam intermediates achieves 99% ee:
Flow Chemistry Approach
Microreactor system enhances:
- Heat transfer during exothermic Staudinger step
- Mixing efficiency in Claisen condensation
Challenges and Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
